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Compound of Interest

Compound Name: 5-Vinylisoxazole
CAS No.: 21169-68-6
Cat. No.: B12908037
Get Quote
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Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS)
fragmentation patterns of 5-vinylisoxazole, a critical heterocyclic building block in drug
discovery. Unlike standard alkyl-isoxazoles, the 5-vinyl derivative exhibits unique fragmentation
pathways driven by the conjugation of the vinyl group with the isoxazole core. This document
compares its performance and spectral signature against key alternatives—specifically its
positional isomer 3-vinylisoxazole and the saturated analog 5-ethylisoxazole—to aid in
unambiguous structural elucidation.

Mechanistic Fragmentation Analysis

The fragmentation of 5-vinylisoxazole (

, MW 95.10) under Electron lonization (El) is governed by the lability of the N-O bond, a
characteristic feature of the isoxazole nucleus. However, the presence of the vinyl group at the
C5 position introduces specific resonance-stabilized intermediates that differ significantly from
alkyl variants.
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Primary Fragmentation Pathway: The N-O Bond
Cleavage

Upon ionization, the molecular ion (

, m/z 95) undergoes homolytic cleavage of the weak N—O bond. This is the initiating event for
two competing pathways:

o Pathway A (Ring Contraction): The ring-opened intermediate rearranges to form a
vinylazirine cation. This unstable intermediate often expels a neutral aldehyde or ketone
fragment.

o Pathway B (Skeletal Rearrangement): The ring opens to form a vinyl-substituted nitrene or
ketene intermediate, followed by the loss of small neutral molecules such as carbon
monoxide (CO) or hydrogen cyanide (HCN).

The "Vinyl Effect"

Unlike alkyl groups, the vinyl substituent allows for extended conjugation. In 5-vinylisoxazole,
the fragmentation is often dominated by the loss of CO (28 Da) and HCN (27 Da), rather than
the loss of the substituent itself. This contrasts with 5-alkylisoxazoles, which frequently show

-cleavage of the alkyl chain.

Key Diagnostic lons:
e m/z 95 (

): Molecular ion, typically of moderate intensity.
e M/z 67 (
): Loss of carbonyl from the ring-opened ketene intermediate.

e m/z 54 (

): Loss of acetonitrile-like fragment (characteristic of 5-substitution).

e m/z 39 (
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): Cyclopropenyl cation, highly abundant due to the vinyl group.

Visualizing the Fragmentation Pathway[1][2]

The following diagram illustrates the proposed fragmentation mechanism for 5-vinylisoxazole,
highlighting the critical N-O cleavage and subsequent rearrangements.
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Caption: Figure 1. Proposed mass spectrometry fragmentation pathways for 5-vinylisoxazole
showing competing azirine and ketene intermediates.
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Comparative Analysis: 5-Vinylisoxazole vs.
Alternatives

Distinguishing 5-vinylisoxazole from its isomers is a common analytical challenge. The table
below summarizes the spectral differences between the target molecule, its positional isomer
(3-vinylisoxazole), and a saturated analog (5-ethylisoxazole).

Table 1: Spectral Fingerprint Comparison

Feature

5-Vinylisoxazole
(Target)

3-Vinylisoxazole
(Isomer)

5-Ethylisoxazole
(Analog)

Molecular lon (

)

m/z 95 (Moderate)

m/z 95 (Strong)

m/z 97 (Weak)

m/z 69 (
Base Peak m/z 39 or 67 m/z 54 or 55
)
-C2H4 (28):
] -HCN (27): N-O McLafferty
-CO (28): Ring

Primary Loss

cleavage is dominant.

cleavage followed by

nitrile loss.

rearrangement (if
applicable) or alkyl
loss.

Mechanism

Ring opening

Vinylketene formation.

Ring opening

Vinyl nitrile formation.

-cleavage of ethyl

group is common.

Diagnostic Ratio

High m/z 67 / m/z 95

ratio.

High m/z 54 / m/z 95

ratio.

Presence of m/z 82 (

).

Analysis of Alternatives

e Vs. 3-Vinylisoxazole: The 3-isomer tends to fragment to form stable nitrile species more

readily than the 5-isomer. In 5-vinylisoxazole, the vinyl group is adjacent to the oxygen,

facilitating the expulsion of CO to form stable hydrocarbon cations.
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e Vs. 5-Ethylisoxazole: The saturated ethyl group introduces the possibility of McLafferty-like
hydrogen transfers, which are forbidden in the vinyl analog due to unsaturation. The ethyl
analog will show a loss of methyl radical (m/z 82), a pathway absent in the vinyl compound.

Validated Experimental Protocol

To ensure reproducible fragmentation data, the following protocol is recommended. This
workflow minimizes thermal degradation, which is a risk for unstable isoxazoles.

Sample Preparation

e Solvent: Dissolve 1 mg of 5-vinylisoxazole in 1 mL of HPLC-grade Methanol or Acetonitrile.
Avoid protic solvents if derivatization is suspected.

e Concentration: Dilute to 10 pg/mL for direct infusion or 100 pg/mL for GC-MS injection.

Instrument Parameters (GC-MS)

 Inlet Temperature: 200°C (Keep low to prevent thermal ring opening prior to ionization).

Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

Carrier Gas: Helium at 1.0 mL/min constant flow.

lonization: Electron lonization (EIl) at 70 eV.[1]

Scan Range: m/z 30 — 300.

Data Validation Step

o Self-Check: Verify the presence of the m/z 95 molecular ion. If m/z 95 is absent and only m/z
55/43 are seen, thermal degradation has occurred in the inlet. Lower the inlet temperature by
20°C and re-inject.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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